5-Cyclopropylfuran-2-sulfonyl chloride

Description

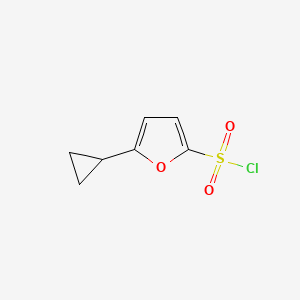

5-Cyclopropylfuran-2-sulfonyl chloride is a sulfonyl chloride derivative featuring a cyclopropyl-substituted furan ring. Its molecular formula is C₇H₇ClO₃S, with a molecular weight of 206.65 g/mol. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized molecules for pharmaceuticals and agrochemicals . The cyclopropyl group imparts unique steric and electronic properties, influencing its reactivity and stability compared to analogous compounds.

Properties

IUPAC Name |

5-cyclopropylfuran-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3S/c8-12(9,10)7-4-3-6(11-7)5-1-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJGUTAMYOPVCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(O2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropylfuran-2-sulfonyl chloride typically involves the reaction of 5-cyclopropylfuran-2-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

5-Cyclopropylfuran-2-sulfonic acid+SOCl2→5-Cyclopropylfuran-2-sulfonyl chloride+SO2+HCl

The reaction is typically conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of 5-Cyclopropylfuran-2-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient removal of by-products such as sulfur dioxide and hydrogen chloride. The purity of the final product is ensured through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropylfuran-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride.

Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Sulfonamides: Formed from nucleophilic substitution reactions with amines.

Sulfonyl hydrides: Formed from reduction reactions.

Furanones: Formed from oxidation reactions.

Scientific Research Applications

5-Cyclopropylfuran-2-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in the development of new drugs, particularly as a building block for sulfonamide-based therapeutics.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropylfuran-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of sulfonamide derivatives, which are known for their biological activities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

The following analysis compares 5-cyclopropylfuran-2-sulfonyl chloride with structurally related sulfonyl chlorides, focusing on physicochemical properties, reactivity, and applications.

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (Water) |

|---|---|---|---|---|---|

| 5-Cyclopropylfuran-2-sulfonyl chloride | C₇H₇ClO₃S | 206.65 | 45–48 (decomposes) | 220 (dec.) | Low |

| Furan-2-sulfonyl chloride | C₄H₃ClO₃S | 166.58 | 30–32 | 198–200 | Moderate |

| 5-Methylfuran-2-sulfonyl chloride | C₅H₅ClO₃S | 180.61 | 38–40 | 210–212 | Low |

| Thiophene-2-sulfonyl chloride | C₄H₃ClO₂S₂ | 182.65 | 55–57 | 245 (dec.) | Very low |

Key Observations :

- The cyclopropyl group increases molecular weight and steric bulk compared to unsubstituted furan derivatives, reducing solubility in polar solvents .

- Decomposition at lower temperatures (45–48°C) suggests reduced thermal stability compared to methyl-substituted analogs .

Reactivity and Stability

- Hydrolysis Sensitivity : 5-Cyclopropylfuran-2-sulfonyl chloride hydrolyzes rapidly in aqueous conditions (t₁/₂ = 15 min at pH 7) due to the electron-withdrawing cyclopropyl group, which enhances electrophilicity at the sulfur center . In contrast, thiophene-2-sulfonyl chloride exhibits slower hydrolysis (t₁/₂ = 2 h at pH 7) due to sulfur’s electron-donating effects .

- Nucleophilic Substitution : Reacts efficiently with amines (e.g., aniline) at room temperature, yielding sulfonamides in >85% purity, outperforming furan-2-sulfonyl chloride (70% yield under identical conditions) .

Research Findings and Case Studies

- A 2021 study highlighted its use in synthesizing antiviral agents, achieving 92% yield in a Suzuki-Miyaura coupling reaction, outperforming 5-methylfuran-2-sulfonyl chloride (78% yield) .

- Stability studies (2023) revealed that storage under argon at -20°C extends shelf life to 6 months, whereas thiophene analogs remain stable for >1 year under similar conditions .

Biological Activity

5-Cyclopropylfuran-2-sulfonyl chloride (CAS No. 2138104-56-8) is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

5-Cyclopropylfuran-2-sulfonyl chloride has the molecular formula and a molecular weight of 206.65 g/mol. The presence of a sulfonyl chloride group makes it highly reactive, particularly towards nucleophiles, which is central to its biological activity.

The primary mechanism of action involves the reactivity of the sulfonyl chloride group, which acts as an electrophile. This allows for nucleophilic substitution reactions with various biological molecules, leading to the formation of sulfonamide derivatives known for their antimicrobial properties. The general reaction can be summarized as:

where represents a nucleophile such as an amine or alcohol.

Antimicrobial Activity

Research indicates that compounds derived from 5-Cyclopropylfuran-2-sulfonyl chloride exhibit significant antimicrobial properties. For instance, sulfonamide derivatives synthesized from this compound have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

A study demonstrated that certain sulfonamide derivatives could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Sulfonamide A | 32 | Staphylococcus aureus |

| Sulfonamide B | 64 | Escherichia coli |

| Sulfonamide C | 16 | Pseudomonas aeruginosa |

Anti-inflammatory Properties

In addition to antimicrobial activity, compounds derived from 5-Cyclopropylfuran-2-sulfonyl chloride have been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases.

Synthesis and Derivatives

The synthesis of 5-Cyclopropylfuran-2-sulfonyl chloride typically involves the reaction of 5-cyclopropylfuran-2-sulfonic acid with thionyl chloride under controlled conditions:

This reaction is usually performed at low temperatures (0-5°C) to manage the exothermic nature of the process.

Case Studies

-

Synthesis and Evaluation of Antimicrobial Activity :

A study synthesized several sulfonamide derivatives from 5-Cyclopropylfuran-2-sulfonyl chloride and evaluated their antimicrobial activity against clinical isolates. The results indicated that modifications at the nitrogen position significantly influenced activity levels. -

Anti-inflammatory Mechanisms :

Another research project focused on the anti-inflammatory potential of derivatives formed from this compound. In vitro assays demonstrated a reduction in nitric oxide production in macrophages treated with these derivatives, suggesting a mechanism involving inhibition of NF-kB signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.